1,3-Thiazinane-2-carboxylicacidhydrochloride
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Overview
Description
1,3-Thiazinane-2-carboxylic acid hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen in the ring structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-2-carboxylic acid hydrochloride can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment. The reaction typically involves the following steps:
Formation of the Intermediate: Homocysteine thiolactone reacts with formaldehyde to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form 1,3-thiazinane-2-carboxylic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form 1,3-thiazinane-2-carboxylic acid hydrochloride.
Industrial Production Methods
Industrial production of 1,3-thiazinane-2-carboxylic acid hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazinane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: A wide range of substituted thiazinane derivatives.
Scientific Research Applications
1,3-Thiazinane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-thiazinane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
1,3-Thiazinane-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Thiazolidine-2-carboxylic acid: Another heterocyclic compound with similar structural features but different chemical properties.
L-4-Thiazolidinecarboxylic acid: A related compound with potential biological activities.
DL-Homocysteine thiolactone hydrochloride: A precursor used in the synthesis of 1,3-thiazinane-2-carboxylic acid hydrochloride.
The uniqueness of 1,3-thiazinane-2-carboxylic acid hydrochloride lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which impart distinct chemical and biological properties.
Properties
CAS No. |
2825006-19-5 |
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Molecular Formula |
C5H10ClNO2S |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
1,3-thiazinane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-6-2-1-3-9-4;/h4,6H,1-3H2,(H,7,8);1H |
InChI Key |
ANPJBWVPMWCFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(SC1)C(=O)O.Cl |
Origin of Product |
United States |
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